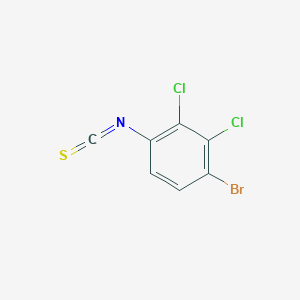

4-Bromo-2,3-dichlorophenyl isothiocyanate

Description

Contextualizing Halogenated Phenyl Isothiocyanates within Organosulfur Chemistry

Organosulfur compounds are a broad class of chemical entities containing at least one carbon-sulfur bond. Their chemistry is vast and plays a significant role in various scientific disciplines, including materials science, pharmaceuticals, and natural products. nih.gov Within this extensive family, halogenated phenyl isothiocyanates represent a noteworthy subclass. These are aromatic compounds characterized by a phenyl ring substituted with one or more halogen atoms and an isothiocyanate (-N=C=S) functional group.

The presence of both halogens and the isothiocyanate group on the phenyl ring imparts unique chemical properties to these molecules. Halogens, being electronegative, influence the electron density of the aromatic ring through inductive and resonance effects. This, in turn, can modulate the reactivity of the isothiocyanate group. The isothiocyanate functional group itself is a versatile reactive moiety, known for its ability to readily react with nucleophiles. mdpi.com This reactivity makes isothiocyanates valuable intermediates in organic synthesis. mdpi.com

The specific positioning of halogen atoms on the phenyl ring, as seen in 4-Bromo-2,3-dichlorophenyl isothiocyanate, can lead to steric and electronic effects that fine-tune the compound's reactivity and potential applications. The study of such halogenated organosulfur compounds is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Overview of the Academic and Synthetic Significance of Isothiocyanate Compounds

Isothiocyanates, in general, are of considerable interest to the scientific community due to their diverse biological activities and their utility as synthetic building blocks. mdpi.comrsc.org Natural isothiocyanates, found in cruciferous vegetables like broccoli and cabbage, have been investigated for their potential health benefits. researchgate.netnih.gov This has spurred interest in the synthesis of a wide array of synthetic analogs to explore their structure-activity relationships. researchgate.net

From a synthetic perspective, the isothiocyanate group is a valuable functional group. It can undergo a variety of chemical transformations, making it a key intermediate in the synthesis of numerous sulfur and nitrogen-containing heterocyclic compounds. cbijournal.com The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov This reactivity is harnessed to construct more complex molecular architectures.

The synthesis of isothiocyanates themselves can be achieved through several methods. A common approach involves the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurating agent. organic-chemistry.orgnih.gov Other methods for synthesizing these compounds have also been developed. rsc.orgcbijournal.comorganic-chemistry.org The academic significance of isothiocyanates is underscored by the continuous development of new synthetic methodologies and their application in creating novel compounds with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Chemical Profile of this compound

While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from the analysis of similar halogenated phenyl isothiocyanates. The following table presents the known properties of related compounds to provide a comparative context.

| Property | 4-Bromophenyl isothiocyanate | 4-Bromo-3-chlorophenyl isothiocyanate | 4-Bromo-2-chlorophenyl isothiocyanate |

| Molecular Formula | C7H4BrNS | C7H3BrClNS | C7H3BrClNS |

| Molecular Weight | 214.08 g/mol | 248.52 g/mol | 248.52 g/mol |

| Melting Point | 56-58 °C | Not available | 46-48 °C chemicalbook.com |

| Boiling Point | Not available | Not available | 134 °C at 0.5 mm Hg chemicalbook.com |

| InChIKey | XQACWEBGSZBLRG-UHFFFAOYSA-N nih.gov | NYJNWHXQEZOISL-UHFFFAOYSA-N uni.lu | Not available |

This table is generated based on available data for similar compounds and is intended for illustrative purposes. The properties of this compound may vary.

Synthesis and Reactivity of Halogenated Phenyl Isothiocyanates

The synthesis of halogenated phenyl isothiocyanates, including this compound, generally follows established protocols for isothiocyanate formation. A prevalent method involves the use of the corresponding aniline (B41778) as a starting material.

General Synthetic Scheme:

Formation of Dithiocarbamate Salt: The substituted aniline (e.g., 4-Bromo-2,3-dichloroaniline) is reacted with carbon disulfide in the presence of a base, such as triethylamine (B128534) or ammonia, to form an intermediate dithiocarbamate salt. organic-chemistry.orgorgsyn.org

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to yield the final isothiocyanate. Common reagents for this step include phosgene, phosphorus oxychloride, or tosyl chloride. organic-chemistry.org

The reactivity of the isothiocyanate group is central to its utility in organic synthesis. The electrophilic carbon atom is the primary site of reaction.

Key Reactions of Isothiocyanates:

| Reactant Type | Product Type |

| Primary or Secondary Amines | Thioureas nih.gov |

| Alcohols | Thiocarbamates |

| Thiols | Dithiocarbamates nih.gov |

This table illustrates the general reactivity of the isothiocyanate functional group.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dichloro-4-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGAXNJGLJECIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2,3 Dichlorophenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Group

The carbon atom of the isothiocyanate group in 4-Bromo-2,3-dichlorophenyl isothiocyanate is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity forms the basis for the synthesis of a diverse array of derivatives, including thioureas, thiocarbamates, and dithiocarbamates.

The reaction between an isothiocyanate and a primary or secondary amine is a fundamental and widely utilized transformation for the synthesis of thiourea (B124793) derivatives. uobabylon.edu.iqanalis.com.my This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, resulting in the formation of a stable thiourea linkage. organic-chemistry.org The reaction is typically efficient and can be carried out under mild conditions. nih.gov

For this compound, the reaction with a primary amine (R-NH₂) would yield an N-(4-Bromo-2,3-dichlorophenyl)-N'-alkyl/aryl thiourea. Similarly, reaction with a secondary amine (R₂NH) would result in the corresponding N-(4-Bromo-2,3-dichlorophenyl)-N',N'-dialkyl/diaryl thiourea. These reactions are generally high-yielding and serve as a robust method for introducing the substituted phenylthiourea (B91264) scaffold into various molecules. researchgate.net

Table 1: Synthesis of Thiourea Derivatives from this compound

| Amine Reactant | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | N-(4-Bromo-2,3-dichlorophenyl)-N'-R-thiourea | Stirring in a suitable solvent (e.g., DCM, THF, Ethanol) at room temperature. analis.com.my |

| Secondary Amine (R₂NH) | N-(4-Bromo-2,3-dichlorophenyl)-N',N'-R₂-thiourea | Refluxing in a solvent like dichloromethane (B109758) (DCM) may be required for less reactive amines. analis.com.my |

Isothiocyanates can react with hydroxyl-containing compounds, such as alcohols and phenols, to produce thiocarbamates. researchgate.net This reaction involves the nucleophilic addition of the oxygen atom from the hydroxyl group to the isothiocyanate carbon. thieme-connect.de However, compared to amines, alcohols are generally less nucleophilic, and thus the reaction often requires the use of a base or a catalyst to facilitate the process. researchgate.net The reaction of this compound with an alcohol (R-OH) would yield the corresponding O-alkyl/aryl (4-bromo-2,3-dichlorophenyl)thiocarbamate.

Table 2: Synthesis of Thiocarbamates from this compound

| Hydroxyl Reactant | Product | General Reaction Conditions |

| Alcohol (R-OH) | O-R-(4-Bromo-2,3-dichlorophenyl)thiocarbamate | Reaction in the presence of a base (e.g., pyridine, triethylamine) or a catalyst. researchgate.net |

| Phenol (Ar-OH) | O-Ar-(4-Bromo-2,3-dichlorophenyl)thiocarbamate | Often requires heating and the use of a suitable catalyst. |

Thiols (mercaptans) are potent nucleophiles that react readily with isothiocyanates to form dithiocarbamates. organic-chemistry.org The sulfur atom of the thiol group attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a dithiocarbamate (B8719985) linkage. nih.gov This reaction is generally facile and proceeds under mild conditions, often without the need for a catalyst. rsc.org The reaction of this compound with a thiol (R-SH) affords the corresponding S-alkyl/aryl (4-bromo-2,3-dichlorophenyl)dithiocarbamate.

Table 3: Synthesis of Dithiocarbamates from this compound

| Thiol Reactant | Product | General Reaction Conditions |

| Alkyl Thiol (R-SH) | S-R-(4-Bromo-2,3-dichlorophenyl)dithiocarbamate | Stirring in a solvent at room temperature. organic-chemistry.org |

| Aryl Thiol (Ar-SH) | S-Ar-(4-Bromo-2,3-dichlorophenyl)dithiocarbamate | Mild reaction conditions are typically sufficient. rsc.org |

Cyclization Reactions to Form Heterocyclic Systems

The isothiocyanate group is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, this compound can be converted into a range of heterocyclic systems, including thiazoles, thiadiazoles, and triazoles.

Thiazole (B1198619) derivatives can be synthesized from isothiocyanates through various routes. analis.com.my A common method involves the reaction of the isothiocyanate with a compound containing an α-methylene group adjacent to a carbonyl, such as an α-haloketone. This reaction, known as the Hantzsch thiazole synthesis, proceeds through the formation of a thiourea intermediate followed by cyclization and dehydration to yield the thiazole ring. nih.govmdpi.com By reacting this compound with an appropriate α-haloketone, N-(4-Bromo-2,3-dichlorophenyl)thiazole derivatives can be obtained. iaea.org

Table 4: General Scheme for Thiazole Synthesis

| Reactants | Intermediate | Product |

| This compound + α-Haloketone (R-CO-CH₂-X) | N-(4-Bromo-2,3-dichlorophenyl)-N'-(2-oxo-alkyl)thiourea | 2-((4-Bromo-2,3-dichlorophenyl)amino)-4-R-thiazole |

The reactivity of isothiocyanates allows for their use in the synthesis of a variety of other heterocyclic systems. researchgate.net For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of thiadiazole or triazole rings. mdpi.comresearchgate.net

Thiadiazoles: The reaction of this compound with acylhydrazines can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. sbq.org.br The reaction typically proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes acid-catalyzed cyclization and dehydration. nih.gov

Triazoles: 1,2,4-Triazole derivatives can also be synthesized from isothiocyanates. nih.gov One common method involves the reaction of an isothiocyanate with a carboxylic acid hydrazide to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized in the presence of a base to yield the corresponding 1,2,4-triazole-3-thiol. researchgate.net The resulting triazole will bear the 4-bromo-2,3-dichlorophenyl substituent.

The versatility of the isothiocyanate group in this compound makes it a key starting material for accessing a wide range of substituted heterocyclic compounds with potential applications in various fields of chemistry. nih.govclockss.org

Annelation and Multi-component Reaction Pathways for Complex Architectures

The isothiocyanate functionality within this compound serves as a versatile linchpin for the construction of complex heterocyclic and carbocyclic systems through annelation and multi-component reactions (MCRs). These strategies are highly valued in synthetic chemistry for their efficiency in building molecular complexity from simple precursors in a single step. taylorandfrancis.com

Annelation reactions, which involve the formation of a new ring fused to an existing one, can be envisioned utilizing the reactivity of the isothiocyanate group. For instance, formal [3+3] annulation strategies, while not specifically documented for this compound, represent a potential pathway. In such reactions, the isothiocyanate could act as a dielectrophilic partner, reacting with a three-carbon nucleophilic synthon to construct six-membered heterocyclic rings. This approach allows for the creation of intricate scaffolds bearing the substituted phenyl moiety. aablocks.com

Multi-component reactions, which combine three or more reactants in a one-pot synthesis, offer a powerful avenue for generating diverse molecular libraries from this compound. nih.gov The isothiocyanate group can readily participate in well-known MCRs, such as the Ugi and Passerini reactions, or variations thereof. For example, in an Ugi-type reaction, the isothiocyanate can react with an amine, an aldehyde or ketone, and an isocyanide to yield complex α-acylamino carboxamide derivatives. This strategy provides a direct method for assembling multiple diversity points around the core scaffold. taylorandfrancis.com The development of novel MCRs involving isothiocyanates continues to be an active area of research, with potential applications in the synthesis of pharmaceutically relevant heterocycles. taylorandfrancis.combeilstein-journals.org

Reactivity of the Halogenated Aromatic Ring in Post-Isothiocyanate Functionalization

Subsequent to reactions involving the isothiocyanate group, the halogenated aromatic ring of this compound offers a platform for further structural diversification. The differential reactivity of the bromine and chlorine substituents, particularly in metal-catalyzed reactions, allows for selective functionalization of the phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org The this compound scaffold is well-suited for these transformations, with the carbon-bromine bond at the C4 position being significantly more reactive than the carbon-chlorine bonds at C2 and C3 under typical palladium catalysis conditions. This reactivity difference enables regioselective functionalization. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. tcichemicals.com The selective coupling at the C4-Br bond of this compound can be achieved using a variety of palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com This method is tolerant of a wide range of functional groups, making it a robust choice for introducing new aryl or heteroaryl substituents. mdpi.comnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgliverpool.ac.uk For this compound, this reaction would selectively occur at the C4 position, allowing for the introduction of vinyl groups. The reaction is typically catalyzed by a palladium(0) species and requires a base. organic-chemistry.orgthieme-connect.de

Sonogashira Coupling: This reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org It employs a dual catalytic system of palladium and a copper(I) salt, although copper-free versions have also been developed. wikipedia.orgnih.gov The Sonogashira coupling of this compound would selectively introduce an alkynyl substituent at the C4 position, providing a valuable intermediate for further synthesis. nih.govresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product at C4 |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl/Vinyl Group (R) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl Group (R-C≡C-) |

Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

Nucleophilic aromatic substitution (SₙAr) is a potential pathway for functionalizing the dichlorophenyl ring, though it is generally less facile than palladium-catalyzed couplings for unactivated aryl halides. libretexts.org The success of an SₙAr reaction depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (a halogen in this case). nih.gov

In the this compound molecule, the isothiocyanate group (-NCS) is moderately electron-withdrawing. It is positioned para to the bromine atom at C4 and ortho to the chlorine atom at C2. The chlorine atom at C3 is meta to the -NCS group.

Reactivity of C-Cl bonds: The chlorine at C2 is activated by the ortho -NCS group. The chlorine at C3 is less activated as it is meta to the -NCS group. Therefore, SₙAr reactions with strong nucleophiles (e.g., alkoxides, amides) would be expected to occur preferentially at the C2 position over the C3 position.

Reactivity of the C-Br bond: The bromine at C4 is activated by the para -NCS group. However, the C-Br bond is generally more labile than the C-Cl bond in SₙAr reactions, but palladium coupling is a far more common strategy for its functionalization.

Electrophilic Aromatic Substitution on Halogenated Phenyl Isothiocyanate Scaffolds

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. lkouniv.ac.in The aromatic ring is heavily substituted with deactivating groups. Halogens (Br, Cl) are deactivating due to their inductive electron withdrawal, although they act as ortho, para-directors through resonance. masterorganicchemistry.com The isothiocyanate group is also a deactivating group and is meta-directing. masterorganicchemistry.com

The combined deactivating effect of these four substituents significantly reduces the nucleophilicity of the aromatic ring, making it resistant to attack by electrophiles. lkouniv.ac.inyoutube.com The only unsubstituted position on the ring is C5. To assess the viability of an EAS reaction at this position, the directing effects of the adjacent substituents must be considered:

From C1 (-NCS): Directs meta, to C3 and C5.

From C2 (-Cl): Directs ortho/para, to C1, C3, and C6 (non-existent). The para-directing effect is not relevant.

From C3 (-Cl): Directs ortho/para, to C2, C4, and C5.

From C4 (-Br): Directs ortho/para, to C3 and C5.

The directing effects of the substituents at C1, C3, and C4 all converge on the C5 position. However, the profound deactivation of the ring means that harsh reaction conditions would be necessary for reactions like nitration, sulfonation, or further halogenation, likely resulting in low yields. masterorganicchemistry.comresearchgate.net

Role of this compound as an Acylating or Thiocyanate Transfer Reagent

The electrophilic carbon atom of the isothiocyanate group is a key center for reactivity, allowing the molecule to function as a thiocarbonyl transfer or acylating-type reagent. This reactivity is central to the synthesis of a wide array of derivatives, particularly those containing the thiourea, thiocarbamate, and dithiocarbamate moieties.

When treated with nucleophiles, this compound undergoes addition to the C=N double bond of the NCS group. This reaction is analogous to the acylation reactions of carboxylic acid derivatives.

Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively.

Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols react to form O-alkyl/aryl thiocarbamates. beilstein-journals.orgchempap.org

Reaction with Thiols: Thiols, typically as their more nucleophilic thiolate anions, react to yield dithiocarbamates. beilstein-journals.org

These reactions proceed via an unstable addition intermediate which then stabilizes, often through proton transfer, to give the final product. chempap.org This reactivity makes this compound a valuable building block for introducing the 4-bromo-2,3-dichlorophenylamino(thioxo)methyl group into various molecules, a common strategy in the development of biologically active compounds.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2,3 Dichlorophenyl Isothiocyanate

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2,3-dichlorophenyl isothiocyanate, ¹H NMR and ¹³C NMR would be fundamental in confirming the substitution pattern on the benzene (B151609) ring.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) would be of particular interest. libretexts.org The benzene ring in this molecule has two remaining protons. Due to the substitution pattern, these protons would exist in different chemical environments and would likely appear as two distinct signals. The electron-withdrawing nature of the two chlorine atoms, the bromine atom, and the isothiocyanate group would deshield these protons, shifting their signals downfield compared to benzene (δ 7.27 ppm). researchgate.net The proton at position 5 would be expected to be a doublet, split by the proton at position 6. The proton at position 6 would also appear as a doublet, split by the proton at position 5. The coupling constant for this ortho-coupling would be expected to be in the typical range of 7-10 Hz. wisc.edu The precise chemical shifts would be influenced by the combined electronic effects of all four substituents. modgraph.co.ukrsc.orgmodgraph.co.ukreddit.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C=S) would have a characteristic chemical shift. The six aromatic carbons would appear in the typical range of 120-150 ppm. libretexts.org The carbons directly bonded to the electronegative halogen atoms (C2, C3, and C4) would be significantly influenced. The carbon attached to the isothiocyanate group (C1) would also show a characteristic shift. Due to the lack of symmetry, six separate signals would be expected for the aromatic carbons.

Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. Solid-State NMR could provide information about the molecule's conformation and packing in the crystalline state.

Interactive Data Table: Predicted ¹H NMR Characteristics

| Proton Position | Predicted Multiplicity | Predicted Coupling | Expected Chemical Shift Range (ppm) |

| H-5 | Doublet | Ortho-coupling with H-6 | Downfield from benzene |

| H-6 | Doublet | Ortho-coupling with H-5 | Downfield from benzene |

Vibrational Spectroscopy for Conformational Analysis and Functional Group Interactions (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2140-1990 cm⁻¹. libretexts.orgucla.edu Other key absorptions would include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹. libretexts.orgvscht.cz

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-H bending: In-plane and out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), which are diagnostic of the substitution pattern. libretexts.org

C-Cl and C-Br stretching: These vibrations would appear at lower frequencies in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Studies on phenyl isothiocyanate have utilized both FT-IR and FT-Raman for vibrational assignments. nih.govnih.gov The combination of both techniques would allow for a more complete vibrational analysis of the molecule. nih.gov

Interactive Data Table: Expected Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -N=C=S | Asymmetric Stretch | 2140-1990 | FT-IR |

| Aromatic C-H | Stretch | >3000 | FT-IR, Raman |

| Aromatic C=C | Ring Stretch | 1600-1450 | FT-IR, Raman |

| C-Cl | Stretch | <800 | FT-IR, Raman |

| C-Br | Stretch | <700 | FT-IR, Raman |

Mass Spectrometry for Fragmentation Pathway Analysis and Precise Mass Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₇H₂BrCl₂NS), high-resolution mass spectrometry would provide a precise mass measurement, confirming its elemental formula. The most significant feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of one bromine and two chlorine atoms would result in a complex and highly characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which would be definitive for confirming the presence and number of these halogen atoms.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. wikipedia.orglibretexts.org The fragmentation pathways would likely involve the loss of the isothiocyanate group, halogen atoms, or combinations thereof. A common fragmentation for substituted benzenes is the formation of a tropylium (B1234903) ion or related aromatic cations. whitman.edu Analysis of these fragment ions would provide further confirmation of the molecule's structure. acs.org

Electronic Structure and Optical Properties Investigation via Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like substituted benzenes have characteristic UV-Vis absorption spectra. nist.gov Benzene itself exhibits three absorption bands around 184, 204, and 256 nm, which are associated with π→π* transitions. quimicaorganica.org

The introduction of substituents on the benzene ring affects the positions and intensities of these absorption bands. up.ac.za The bromine, chlorine, and isothiocyanate substituents would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands due to the extension of the conjugated π-system and the presence of lone pairs on the halogen and sulfur atoms. researchgate.net The spectrum of this compound would therefore be expected to show absorptions at wavelengths longer than those of unsubstituted benzene. science-softcon.de

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions that govern the crystal packing. For a molecule with multiple halogen atoms and an aromatic ring, several types of non-covalent interactions would be expected, including:

Halogen bonding: Interactions between the electropositive region (σ-hole) on a halogen atom (Br or Cl) and a Lewis basic site on an adjacent molecule. researchgate.net

π-π stacking: Interactions between the aromatic rings of neighboring molecules. mdpi.comiucr.org

Halogen-π interactions: Interactions between a halogen atom and the π-system of an aromatic ring. researchgate.net

Van der Waals forces: General attractive or repulsive forces between molecules. numberanalytics.com

Understanding these interactions is crucial for crystal engineering and predicting the material properties of the compound. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. core.ac.uk In the absence of experimental data, DFT calculations would be an excellent tool to predict the characteristics of this compound. techscience.comresearchgate.net

DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable conformation of the molecule and predict bond lengths and angles.

Predict spectroscopic properties:

NMR spectra: Calculate the ¹H and ¹³C chemical shifts, which can be compared with experimental data for validation. acs.org

Vibrational spectra: Compute the FT-IR and Raman frequencies and intensities, aiding in the assignment of experimental spectra. nih.gov

UV-Vis spectra: Simulate the electronic transitions to predict the absorption wavelengths.

Analyze electronic structure: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic properties.

Map the molecular electrostatic potential (MEP): Identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactivity.

Such computational studies, when benchmarked against experimental data from related compounds, can provide reliable predictions and a deeper understanding of the molecular properties of this compound. umanitoba.ca

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at the atomic level. These simulations model the intricate motions and interactions of the molecule over time, providing deep insights into its conformational landscape and its interplay with surrounding solvent molecules. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For halogenated aromatic compounds, specialized polarizable force fields are often necessary to accurately capture the anisotropic distribution of electron density around the halogen atoms, a feature known as the σ-hole. nih.govacs.org

Conformational Flexibility and Energetics

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl ring to the isothiocyanate group (-N=C=S). MD simulations can be employed to explore the potential energy surface associated with this rotation and to identify the most stable conformations.

The dihedral angle, defined by the C-C-N-C atoms, is the key variable in this analysis. By systematically rotating this bond and calculating the corresponding energy, a rotational energy profile can be generated. This profile typically reveals energy minima corresponding to stable conformers and energy barriers that represent the transition states between them. The presence of bulky and electronegative chlorine and bromine atoms on the phenyl ring introduces significant steric and electronic effects that influence the preferred orientation of the isothiocyanate group. It is anticipated that the isothiocyanate group will preferentially orient itself to minimize steric hindrance with the ortho-chlorine atom.

Table 1: Hypothetical Rotational Energy Profile for the C-C-N-C Dihedral Angle of this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (High Energy) |

| 60 | 1.5 | Gauche |

| 120 | 2.8 | Partially Eclipsed |

| 180 | 0.0 | Anti (Low Energy) |

Note: This data is illustrative and represents a plausible energy profile based on principles of steric hindrance and electronic repulsion. Actual values would require specific quantum mechanical calculations.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can have a profound impact on the conformational preferences and dynamic behavior of this compound. MD simulations are particularly well-suited to probe these solvent-solute interactions in explicit detail. Simulations are typically run in a box of solvent molecules, such as water, methanol, or a non-polar solvent like hexane, to mimic solution-phase conditions.

In polar protic solvents like water or methanol, the formation of hydrogen bonds and other specific electrostatic interactions can stabilize certain conformations. For instance, the nitrogen and sulfur atoms of the isothiocyanate group can act as hydrogen bond acceptors. The halogen atoms, particularly the bromine and chlorine, can also participate in halogen bonding with electron-donating sites on solvent molecules. nih.gov

In non-polar solvents, weaker van der Waals forces and dispersion interactions will dominate. The conformational equilibrium might shift compared to the gas phase or polar solvents, driven by the need to optimize these less specific interactions and minimize the disruption of the solvent structure.

To quantify the effect of the solvent, radial distribution functions (RDFs) can be calculated from the MD simulation trajectories. The RDF for a pair of atoms describes the probability of finding one atom at a certain distance from another, providing a picture of the local solvation shell structure.

Table 2: Illustrative Radial Distribution Function Peak Distances for Solute-Solvent Interactions

| Solute Atom | Solvent | Solvent Atom | Peak Distance (Å) | Interaction Type |

| N (Isothiocyanate) | Water | O (Water) | 2.9 | Hydrogen Bond |

| S (Isothiocyanate) | Water | O (Water) | 3.2 | Weak Hydrogen Bond |

| Br | Methanol | H (Hydroxyl) | 2.8 | Halogen Bond |

| Cl | Hexane | C (Hexane) | 3.5 | Van der Waals |

Note: The data presented in this table is representative of typical interaction distances and is intended for illustrative purposes. Specific values would be derived from actual MD simulation data.

The insights gained from molecular dynamics simulations, including the characterization of stable conformers and the understanding of solvent-solute interactions, are crucial for predicting the molecule's behavior in various chemical and biological environments.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2,3 Dichlorophenyl Isothiocyanate

Kinetic and Thermodynamic Aspects of Isothiocyanate Reactions

Detailed kinetic and thermodynamic parameters for reactions specifically involving 4-Bromo-2,3-dichlorophenyl isothiocyanate have not been reported in the reviewed literature. However, general principles governing the reactions of aryl isothiocyanates with nucleophiles, such as amines, can be considered.

The reaction of an aryl isothiocyanate with a primary or secondary amine typically proceeds via a two-step addition-elimination mechanism to form a thiourea (B124793) derivative. The rate of this reaction is influenced by several factors:

Nucleophilicity of the Amine: More nucleophilic amines will react faster.

Electrophilicity of the Isothiocyanate: Electron-withdrawing substituents on the phenyl ring, such as the bromo and chloro groups in this compound, increase the electrophilicity of the isothiocyanate carbon, leading to a faster reaction rate.

Solvent: The polarity of the solvent can influence the reaction rate.

Temperature: As with most chemical reactions, the rate typically increases with temperature.

A hypothetical reaction rate study for the reaction of this compound with a series of substituted anilines could yield a Hammett plot, which would provide quantitative insight into the electronic effects on the transition state of the reaction.

Table 1: Hypothetical Kinetic Data for the Reaction of an Aryl Isothiocyanate with Various Nucleophiles (Note: This table is illustrative and not based on experimental data for this compound)

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Aniline (B41778) | Acetonitrile | 25 | Data Not Available |

| p-Toluidine | Acetonitrile | 25 | Data Not Available |

| p-Nitroaniline | Acetonitrile | 25 | Data Not Available |

| Morpholine | Dichloromethane (B109758) | 25 | Data Not Available |

Thermodynamically, the formation of thioureas from isothiocyanates and amines is generally a favorable process, driven by the formation of a stable C-N bond.

Elucidation of Reaction Pathways and Identification of Key Intermediates

The generally accepted reaction pathway for the reaction of an aryl isothiocyanate with a nucleophile, such as an amine, involves the initial attack of the nucleophile on the electrophilic carbon of the isothiocyanate group. This leads to the formation of a tetrahedral intermediate.

For the reaction with an amine, this intermediate is a zwitterionic species which can then undergo proton transfer to yield the final thiourea product.

Key Intermediates:

Tetrahedral Adduct: This is the initial product of the nucleophilic attack on the isothiocyanate. For the reaction with an amine (R-NH₂), the intermediate would be Ar-N⁻-C(=S)-N⁺H₂-R.

In the absence of specific studies on this compound, techniques such as low-temperature NMR or mass spectrometry would be instrumental in identifying and characterizing such transient intermediates.

Role of Catalysis in Modulating Reaction Mechanisms and Product Selectivity

The reactions of isothiocyanates can be subject to catalysis, which can alter the reaction mechanism and influence the distribution of products.

Base Catalysis: In reactions with weak nucleophiles, a base can be used to deprotonate the nucleophile, increasing its reactivity. For instance, in the reaction with alcohols or thiols, a base is often necessary to form the corresponding alkoxide or thiolate, which are much stronger nucleophiles.

Acid Catalysis: While less common for isothiocyanate reactions, acid catalysis could potentially play a role by protonating the nitrogen or sulfur atom of the isothiocyanate, thereby activating the carbon atom towards nucleophilic attack. However, this could also lead to side reactions.

Phase-Transfer Catalysis: For reactions between reactants in immiscible phases, a phase-transfer catalyst can be employed to facilitate the reaction.

The choice of catalyst can be crucial in directing the reaction towards a desired product, especially in cases where multiple reaction pathways are possible. For this compound, the high degree of halogen substitution might open up possibilities for orthopedic metallation or other catalyzed cross-coupling reactions, although no such studies have been reported.

Table 2: Potential Catalytic Systems for Aryl Isothiocyanate Reactions (Note: This table is illustrative and not based on experimental data for this compound)

| Catalyst Type | Example Catalyst | Potential Application | Expected Outcome |

| Base | Triethylamine (B128534) | Reaction with weak nucleophiles | Increased reaction rate |

| Acid | p-Toluenesulfonic acid | Activation of the isothiocyanate | Potential for side reactions |

| Phase-Transfer | Tetrabutylammonium bromide | Heterogeneous reactions | Improved yield and efficiency |

No Published Research Found for "this compound"

Despite a comprehensive search of available scientific literature, no specific research applications, synthesis methodologies, or biological studies corresponding to the chemical compound this compound were identified.

Searches were conducted to find information pertaining to the compound's use as a versatile building block in complex organic synthesis, its role in the construction of bioactive scaffolds, and its application in the synthesis of thiazole (B1198619) and other heterocyclic compounds. Additionally, investigations were made into its potential use in in vitro mechanistic studies, including enzyme modulation, identification of molecular targets, and the elucidation of cellular pathway modulation.

Therefore, it is not possible to generate the requested article on "Exploratory Research Applications of this compound in Chemical and Biological Sciences" as the foundational scientific data is not present in the public domain.

Exploratory Research Applications of 4 Bromo 2,3 Dichlorophenyl Isothiocyanate in Chemical and Biological Sciences

Development of Chemical Probes and Derivatization for Biochemical Studies

The isothiocyanate functional group is well-known for its ability to react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. This reactivity is a cornerstone for the development of chemical probes and derivatization reagents in biochemical studies. Although direct applications of 4-bromo-2,3-dichlorophenyl isothiocyanate as a chemical probe are not detailed in current research, its potential can be inferred from the general use of isothiocyanates in this field.

Key Potential Applications:

Protein Labeling and Conjugation: Aryl isothiocyanates are frequently employed to attach labels (like fluorescent dyes or biotin) to proteins for detection and analysis. The 4-bromo-2,3-dichlorophenyl moiety could serve as a unique mass tag for mass spectrometry-based proteomics or as a structural component to investigate binding interactions.

Derivatization for Analysis: In analytical chemistry, derivatization is used to modify molecules to enhance their detectability. This compound could theoretically be used to derivatize amino acids or other amine-containing metabolites, facilitating their separation and quantification by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

The reactivity of the isothiocyanate group allows for the formation of various derivatives, which can be studied for their biochemical properties. The table below illustrates the type of reaction central to these applications.

| Reactant A (Functional Group) | Reactant B (Isothiocyanate) | Product (Linkage) | Application Context |

| Primary Amine (e.g., on a protein) | This compound | Thiourea | Protein labeling, activity probes |

| Thiol (e.g., cysteine residue) | This compound | Dithiocarbamate (B8719985) | Covalent modification studies |

Potential as Intermediates in Agrochemical Research

Substituted phenyl isothiocyanates are valuable intermediates in the synthesis of a wide range of heterocyclic compounds, many of which exhibit biological activity relevant to agrochemical research. The halogen substitution pattern on the aromatic ring of this compound can influence the physicochemical properties and biological efficacy of the resulting derivatives, such as herbicides, insecticides, or fungicides.

The primary role of this compound in agrochemical research would be as a building block. Through reactions with various nucleophiles, the isothiocyanate group can be transformed into different functional groups or used to construct larger, more complex molecules. For instance, the reaction with amines or hydrazines can lead to the formation of substituted thioureas and thiosemicarbazides, respectively. These, in turn, can be cyclized to generate diverse heterocyclic systems like thiazoles, triazoles, and thiadiazoles, which are known to be important scaffolds in agrochemicals.

The table below outlines potential synthetic pathways where this compound could serve as a key intermediate.

| Intermediate | Reaction Partner | Resulting Scaffold | Potential Agrochemical Class |

| This compound | Amines | N,N'-Disubstituted Thioureas | Herbicides, Insecticides |

| This compound | Hydrazines | Thiosemicarbazides | Fungicides, Plant Growth Regulators |

| This compound | α-Haloketones | 2-Aminothiazole derivatives | Fungicides |

While specific examples of commercial agrochemicals derived directly from this compound are not readily found, its structural similarity to precursors of known bioactive molecules suggests its potential as a valuable tool for the discovery and development of new agrochemical agents. Further synthetic exploration and biological screening of its derivatives would be necessary to fully realize this potential.

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to detect intermediates.

- Halogen substituents (Br, Cl) may slow reactivity due to steric and electronic effects; extended reaction times or elevated temperatures (≤40°C) may be required .

Advanced: How do bromo and chloro substituents influence the reactivity of the isothiocyanate group in cross-coupling reactions?

Methodological Answer :

The electron-withdrawing nature of Br and Cl substituents at the 2,3,4-positions polarizes the isothiocyanate group, enhancing its electrophilicity. This facilitates nucleophilic additions (e.g., with amines or alcohols) but may complicate metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Q. Experimental Design :

- Electronic Effects : Use DFT calculations to map electron density distribution and predict reactive sites.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to mitigate steric hindrance from halogen substituents.

- Solvent Optimization : Employ high-polarity solvents (e.g., DMF) to stabilize transition states in SNAr reactions .

Data Contradiction Analysis :

If reaction yields vary between batches, verify substituent positions via single-crystal X-ray diffraction (using SHELX for refinement) to rule out regioisomeric impurities .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Q. Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against known isothiocyanate standards. Purity thresholds should exceed 95% for research-grade material, as per industry standards .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and thiocyanate carbon (δ ~130 ppm).

- FT-IR : Confirm N=C=S stretch at ~2050–2100 cm⁻¹.

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification (expected m/z: ~279.3 for C₇H₂BrCl₂NS) .

Advanced: How can this compound be utilized as a building block in medicinal chemistry?

Methodological Answer :

The isothiocyanate group enables covalent conjugation with biomolecules (e.g., proteins, peptides) via thiourea bond formation. Applications include:

- Targeted Drug Delivery : Conjugate with antibody fragments for site-specific payload release.

- Kinase Inhibitor Development : Functionalize core scaffolds to enhance binding affinity to ATP pockets.

Q. Experimental Design :

- Bioconjugation : React with lysine residues under pH 8–9 buffer conditions. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF.

- Stability Testing : Assess hydrolytic stability in PBS (pH 7.4) at 37°C; halogen substituents may improve resistance to hydrolysis .

Data Contradiction: How to resolve discrepancies in crystallographic data for halogenated isothiocyanates?

Methodological Answer :

Discrepancies often arise from disordered halogen atoms or twinning. Use SHELXL for refinement:

Twinning Detection : Apply the TWIN command to identify twin laws.

Disorder Modeling : Split halogen sites and refine occupancy ratios.

Validation Tools : Check R1/wR2 values and ADP consistency. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–Br⋯S contacts) .

Q. Example Workflow :

- Collect high-resolution data (d ≤ 0.8 Å) to resolve overlapping electron densities.

- Compare with analogous structures (e.g., 2-Bromophenyl isothiocyanate, CAS 13037-60-0) to identify packing anomalies .

Advanced: What strategies mitigate decomposition during storage of halogenated isothiocyanates?

Methodological Answer :

Decomposition is driven by moisture and light. Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.